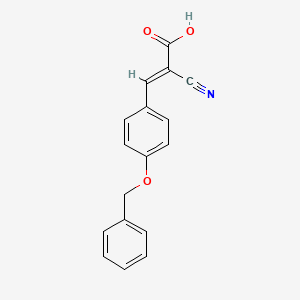

4-Benzyloxy-alpha-cyanocinnamic acid

Description

Overview of alpha-Cyanocinnamic Acid Derivatives in Chemical Science

Alpha-cyanocinnamic acid and its derivatives are a class of organic compounds characterized by a phenyl ring attached to an acrylic acid backbone, with a nitrile group at the alpha position. nih.gov This structural arrangement makes them versatile intermediates in organic synthesis. researchgate.net A prominent application of these derivatives is in the field of mass spectrometry, where compounds like α-cyano-4-hydroxycinnamic acid (CHCA) are widely used as a matrix for matrix-assisted laser desorption/ionization (MALDI). researchgate.netwikipedia.org In this role, the matrix absorbs laser energy and facilitates the gentle ionization of large biomolecules such as peptides and nucleotides, enabling their detection. wikipedia.org

The chemical utility of this class extends to their use as starting materials for creating more complex molecules. The double bond, nitrile, and carboxylic acid functionalities serve as reactive sites for a variety of chemical transformations. researchgate.net Research has demonstrated their participation in reactions like Knoevenagel condensations and their conversion into various amides and esters. researchgate.netnih.gov The nature of the substituent on the phenyl ring significantly influences the chemical and physical properties of these derivatives, including their absorption of ultraviolet light. researchgate.netnih.gov

Significance of the Benzyloxy Moiety in the Design of Chemical Probes and Intermediates

The benzyloxy group, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) bridge) linked to an oxygen atom, is a crucial functional group in organic synthesis. wikipedia.org Its primary role is as a protecting group for alcohols and phenols. wikipedia.orgnih.gov The benzyl group is known for its stability under a wide range of chemical conditions, including both acidic and basic environments, making it a robust choice during multi-step syntheses. chem-station.com

This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected hydroxyl group. The benzyl group can be introduced through methods like the Williamson ether synthesis, which typically involves reacting an alcohol with a benzyl halide in the presence of a base. nih.govchem-station.com Newer methods allow for benzylation under neutral or acidic conditions, expanding its applicability to base-sensitive substrates. fujifilm.com The removal (deprotection) of the benzyl group is commonly achieved through catalytic hydrogenolysis, a reaction that is often selective and yields the original hydroxyl group without disturbing other functionalities. nih.govorganic-chemistry.org This controlled installation and removal make the benzyloxy moiety an invaluable tool in the strategic synthesis of complex chemical probes and intermediates where precise control over reactive sites is necessary.

Historical Context of 4-Benzyloxy-alpha-cyanocinnamic Acid in Scientific Literature

While the parent compound, cinnamic acid, and its hydroxylated derivatives have a long history in scientific research, specific documentation for this compound is less prevalent. uni.lujocpr.com Its emergence in the scientific landscape is intrinsically linked to the broader exploration of alpha-cyanocinnamic acid derivatives and the established use of the benzyloxy group in synthetic chemistry. The synthesis of related structures, such as 4-(benzyloxy)benzonitriles from 4-cyanophenol and benzyl bromides, has been described in the literature as a step towards more complex molecules. nih.gov

The development of this compound can be seen as a logical extension of research into alpha-cyanocinnamic acid matrices for MALDI-MS. researchgate.net Scientists have systematically synthesized various derivatives to fine-tune properties like UV absorption and analyte compatibility. researchgate.net The introduction of a benzyloxy group in place of the more common hydroxyl group (as seen in α-cyano-4-hydroxycinnamic acid) represents a rational design approach to modify the compound's lipophilicity and electronic properties. Although detailed historical accounts of its first synthesis are not widely available in prominent literature, its existence is noted in chemical databases and by commercial suppliers, indicating its use as a research chemical or synthetic building block. uni.lubldpharm.com Its history is therefore one of a specialized tool, likely developed for specific research applications rather than as a widely studied compound in its own right.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is interactive. You can sort the data by clicking on the column headers.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO₃ | uni.lu |

| IUPAC Name | (E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | uni.lu |

| Molecular Weight | 279.29 g/mol | - |

| Monoisotopic Mass | 279.08954 Da | uni.lu |

| CAS Number | 162882-36-2 | bldpharm.com |

| Predicted XlogP | 3.3 | uni.lu |

Table 2: List of Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQASXVJGRZKXLK-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162882-36-2 | |

| Record name | 4-Benzyloxy-alpha -cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyloxy Alpha Cyanocinnamic Acid

Classical Synthetic Routes to alpha-Cyanocinnamic Acid Scaffolds

The foundational methods for constructing α-cyanocinnamic acid structures are rooted in well-established condensation reactions that create carbon-carbon double bonds.

Knoevenagel Condensation Approaches for Cinnamic Acid Derivatives

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α-cyanocinnamic acids and their derivatives. researchgate.netwikipedia.org This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org

In the context of α-cyanocinnamic acid synthesis, the reaction typically involves an aromatic aldehyde and an active methylene compound like cyanoacetic acid or its esters (e.g., ethyl cyanoacetate). researchgate.net The reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638). wikipedia.orgalfa-chemistry.com The role of the catalyst is to deprotonate the active methylene compound, forming a nucleophilic enolate ion. alfa-chemistry.com This enolate then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated product. alfa-chemistry.com The presence of the electron-withdrawing cyano group (Z) is crucial as it acidifies the methylene protons, facilitating their removal by a mild base. wikipedia.org

Modified Condensation Strategies for Enhanced Yield and Stereoselectivity

To improve the efficiency and outcome of the classical Knoevenagel condensation, several modified strategies have been developed. A significant variant is the Doebner modification, which is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as in the case of malonic acid or cyanoacetic acid. wikipedia.orgorganic-chemistry.org This modification often employs pyridine (B92270) as both the solvent and the base. Under these conditions, the condensation is frequently followed by decarboxylation, which can be advantageous. wikipedia.orgorganic-chemistry.org For instance, the reaction of an aldehyde with malonic acid in pyridine yields a cinnamic acid, not the dicarboxylic acid intermediate. wikipedia.org Albert Verley further refined the reaction by introducing β-alanine as a co-catalyst, reducing the reliance on piperidine. alfa-chemistry.com

These modifications can also influence the stereoselectivity of the reaction, affecting the ratio of (E) and (Z) isomers in the final product. While some reaction conditions may initially produce a mixture of isomers, the isomers can equilibrate, often allowing for the isolation of the more thermodynamically stable isomer. wikipedia.org The choice of catalyst, solvent, and temperature are key factors in controlling both the yield and the stereochemical outcome. organic-chemistry.org

Table 1: The Doebner Modification of the Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product |

|---|---|---|---|

| Acrolein | Malonic Acid | Pyridine | trans-2,4-Pentadienoic acid wikipedia.org |

| Benzaldehyde (B42025) | Malonic Acid | Pyridine/Piperidine | Cinnamic acid |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol (B145695) | (Z)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione wikipedia.org |

Specific Preparation of 4-Benzyloxy-alpha-cyanocinnamic Acid

The synthesis of the title compound, this compound, involves a multi-step process that combines precursor synthesis with a final condensation reaction.

Precursor Synthesis and Functional Group Transformations

The direct precursors for the Knoevenagel condensation to form this compound are 4-benzyloxybenzaldehyde and cyanoacetic acid.

The synthesis of 4-benzyloxybenzaldehyde is typically achieved via a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone. nih.gov

A related synthesis showcases the formation of the benzyloxy group on a similar aromatic scaffold. In the synthesis of 4-(benzyloxy)benzonitriles, 4-cyanophenol is reacted with various benzyl bromides using potassium carbonate in refluxing acetone, achieving high yields of 92–99%. nih.gov This nitrile-containing compound can then be further transformed. For instance, reduction of the nitrile group using lithium aluminum hydride (Li(AlH₄)) yields the corresponding 4-(benzyloxy)benzylamine. nih.gov While this specific transformation leads to an amine, it highlights the robust methods available for manipulating functional groups on the benzyloxy-substituted aromatic ring.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the Knoevenagel condensation between 4-benzyloxybenzaldehyde and cyanoacetic acid is critical for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

Common catalysts for this transformation include weak organic bases like piperidine, pyridine, or a combination of pyridine with a co-catalyst like β-alanine. alfa-chemistry.com The solvent choice can range from alcohols like ethanol to aromatic hydrocarbons like toluene (B28343) or pyridine, which can also serve as the catalyst. wikipedia.orgalfa-chemistry.com Temperature control is essential; while heating is often required to drive the reaction to completion, excessive heat can lead to side reactions and product degradation. The optimal conditions are typically determined empirically, as illustrated in the hypothetical optimization table below. For example, using a catalyst system like indium(III) with acetic anhydride (B1165640) as a promoter or employing heterogeneous catalysts like reconstructed hydrotalcites in water are modern approaches to optimization. organic-chemistry.org

Table 2: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | Ethanol | 80 | 6 | 75 |

| 2 | Pyridine | Toluene | 110 | 4 | 82 |

| 3 | β-Alanine/Pyridine | Pyridine | 90 | 5 | 88 |

| 4 | EDDA | [bmim]BF₄ | 60 | 3 | 91 |

| 5 | None (Microwave) | Water | 100 | 0.5 | 93 |

This table is illustrative and based on general principles of Knoevenagel reaction optimization. EDDA = ethylenediammonium diacetate; [bmim]BF₄ = 1-butyl-3-methylimidazolium tetrafluoroborate. organic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes, a concept known as green chemistry. nih.govresearchgate.net These principles are increasingly applied to classical reactions like the Knoevenagel condensation.

Advanced techniques aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. mdpi.com This can be achieved through several strategies:

Alternative Energy Sources : Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. mdpi.comthepharmajournal.com Microwave-assisted synthesis, in particular, can be highly effective for condensation reactions, sometimes eliminating the need for a traditional catalyst. mdpi.com

Green Solvents : Replacing volatile and toxic organic solvents is a key goal of green chemistry. nih.gov Water is an ideal green solvent, and Knoevenagel condensations have been successfully performed in aqueous media, often with the aid of surfactants or phase-transfer catalysts. thepharmajournal.com Other green solvents include ionic liquids and polyethylene (B3416737) glycols (PEGs), which are non-volatile, often recyclable, and can enhance reaction rates and selectivity. organic-chemistry.orgnih.gov

Catalysis : The development of heterogeneous and recyclable catalysts is a major focus. Solid-supported catalysts, such as basic zeolites or hydrotalcites, can replace homogeneous base catalysts like piperidine or pyridine. organic-chemistry.org These solid catalysts are easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst reuse, which aligns with the principles of atom economy and waste reduction. researchgate.netsemanticscholar.org Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild, aqueous conditions, representing a frontier in green synthesis. mdpi.com

By integrating these advanced techniques, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally sustainable. researchgate.net

Exploration of Derivatives and Analogues of the 4 Benzyloxy Alpha Cyanocinnamic Acid Scaffold

Structural Modifications of the Phenyl Ring for Research Purposes

The substituted phenyl ring is a common target for derivatization to explore how changes in electronics and sterics influence biological activity.

Halogenation and Alkoxy Substitutions

The introduction of halogens (F, Cl, Br, I) and various alkoxy groups onto the phenyl ring of cinnamic acid derivatives is a standard strategy in medicinal chemistry. jocpr.com Halogenation can alter a compound's lipophilicity, membrane permeability, and metabolic stability. For instance, replacing a hydrogen atom with a bromine atom can increase the lipophilic character of a molecule. chemcd.com

Similarly, modifying the alkoxy substituent at the 4-position is a key area of investigation. While the parent compound features a benzyloxy group, studies on related cinnamic acids have shown that varying the nature of this group can significantly impact activity. Research on trans-cinnamic acid derivatives indicates that increasing the bulkiness and chain length of 4-alkoxy substituents can modulate biological effects. nih.gov For example, a series of 3,5-dialkoxy-4-hydroxy cinnamic acids have been synthesized to study their properties, highlighting the synthetic accessibility of diverse alkoxy patterns. jcu.cz

Table 1: Examples of Phenyl Ring Modifications on Cinnamic Acid Scaffolds This table is illustrative of common modifications discussed in the literature for related compounds.

| Modification Type | Substituent Example | Rationale | Research Context |

| Halogenation | Bromo- | Increase lipophilicity | General medicinal chemistry strategy chemcd.com |

| Halogenation | Chloro- | Modify electronic properties | General medicinal chemistry strategy |

| Alkoxy Variation | Methoxy- | Modulate inhibitory activity nih.gov | α-glucosidase inhibition studies |

| Alkoxy Variation | Ethoxy- | Investigate effect of chain length nih.gov | α-glucosidase inhibition studies |

| Alkoxy Variation | Dialkoxy- | Explore antioxidant properties | Synthesis of novel antioxidants jcu.cz |

Hydroxyl and Amino Group Derivatization

The removal of the benzyl (B1604629) protecting group from 4-benzyloxy-alpha-cyanocinnamic acid yields its corresponding hydroxyl derivative, α-cyano-4-hydroxycinnamic acid (CHCA). wikipedia.orgnih.gov This derivative is a well-known compound in its own right, notably used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. wikipedia.orgnih.gov The free hydroxyl group provides a new site for further derivatization, such as esterification or etherification, allowing for the exploration of another vector of chemical space.

The introduction of amino groups is another important modification. Cinnamic acid derivatives featuring amino substituents have been synthesized to explore their pharmacological potential. mdpi.com These modifications can introduce a basic center, enabling the formation of salts and altering solubility and pharmacokinetic profiles.

Variations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, offering routes to esters, amides, and reduced alcohol derivatives.

Esterification and Amidation Studies

Esterification of the carboxylic acid is a common derivatization. For example, ethyl and methyl esters of related cinnamic acids are frequently synthesized. jocpr.comnih.gov The conversion of the carboxylic acid to an ester, such as in 4-methoxy-trans-cinnamic acid ethyl ester, can change the compound's interaction with biological targets, for instance by shifting from noncompetitive to competitive inhibition of an enzyme. nih.gov The synthesis of esters from α-cyanocinnamic acid precursors has been described, often starting from the corresponding acyl chlorides which then react with alcohols like β-hydroxyethyl methacrylate (B99206) or hexadecanol. researchgate.net

Amidation is another extensively studied transformation used to generate a diverse range of analogues. beilstein-journals.org The reaction of the carboxylic acid (or its activated form, like an acyl chloride) with primary or secondary amines yields the corresponding amides. researchgate.net This modification is often pursued to improve properties like lipophilicity or to introduce new hydrogen bond donors. beilstein-journals.org A wide variety of reagents and methods, such as using pivalic anhydride (B1165640) or triazine-based coupling agents, have been developed for the efficient amidation of cinnamic acids. beilstein-journals.org

Table 2: Carboxylic Acid Modifications of Cinnamic Acid Derivatives

| Derivative Type | Synthetic Precursor | Reagent Example | Research Finding | Citation |

| Ester | Acyl Chloride | Hexadecanol | Synthesis of long-chain esters demonstrated | researchgate.net |

| Ester | Carboxylic Acid | Ethanol (B145695) | Can alter biological inhibition mode | nih.gov |

| Amide | Acyl Chloride | Diethylamine, Aniline (B41778) | Synthesis of corresponding amides achieved | researchgate.net |

| Amide | Carboxylic Acid | Pivalic Anhydride | Efficient one-step amidation method | beilstein-journals.org |

Reduction and Other Carboxyl Group Transformations

The carboxylic acid group of the this compound scaffold can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of α,β-unsaturated carbonyl compounds can sometimes lead to the reduction of the carbon-carbon double bond as well, resulting in a saturated alcohol. lew.ro The choice of reducing agent and reaction conditions can influence the selectivity between carbonyl and alkene reduction.

Another potential transformation is decarboxylation, where the carboxyl group is removed entirely to yield a styrene (B11656) derivative. youtube.com This reaction is a known process for cinnamic acids and can significantly alter the structure and properties of the parent molecule. jocpr.com

Diversification at the Alpha-Cyano Group

The α-cyano group, while relatively stable, offers unique opportunities for chemical diversification. Standard transformations of nitriles can be applied to this scaffold.

One common reaction is the hydrolysis of the nitrile. Depending on the reaction conditions (acidic or basic), the cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid. lumenlearning.com This converts the α-cyano-cinnamic acid structure into a substituted malonic acid or acrylamide (B121943) derivative, respectively.

More advanced transformations have also been explored for α,β-unsaturated nitriles. Catalytic hydrogenation can be used to generate nitrile anion equivalents. umich.edu In a novel approach, the addition of a ruthenium-hydride complex to α,β-unsaturated nitriles was shown to form keteniminate intermediates via a selective 1,4-hydride transfer. These intermediates can then be trapped by electrophiles, such as anhydrides, to form α-cyanoacetate products in a reductive C-C coupling reaction. umich.edu This methodology represents a sophisticated strategy for functionalizing the α-position. Furthermore, catalytic hydrogenation of α-cyano-β-(1-naphthyl)acrylic acid derivatives has been shown to reduce both the double bond and the cyano group to yield the corresponding α-aminomethyl-β-(1-naphthyl)propionic acid ester and amide. researchgate.net

Development of Ionic Liquid Matrices Based on the Cyanocinnamic Acid Scaffold

The development of ionic liquid matrices (ILMs) from the cyanocinnamic acid core structure represents a significant advancement in analytical chemistry, particularly for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). While specific research on the synthesis and application of ionic liquids derived directly from this compound is not extensively documented in publicly available literature, a substantial body of work on analogous cyanocinnamic acid derivatives provides a clear framework for their potential development and application.

Ionic liquids are salts with low melting points (typically below 100 °C) that offer several advantages over conventional crystalline matrices in MALDI-MS. sigmaaldrich.comalfa-chemistry.com These benefits include improved sample homogeneity, leading to better shot-to-shot reproducibility, enhanced analyte signal intensity, and reduced background noise in the low-mass region. researchgate.netmdpi.com The formation of ILMs typically involves an acid-base reaction between a matrix molecule, which acts as the acidic component, and an organic base. sigmaaldrich.com

The most widely studied cyanocinnamic acid derivative for ILM formation is α-cyano-4-hydroxycinnamic acid (CHCA). researchgate.netnih.gov By combining CHCA with various organic bases, researchers have created a range of ILMs with tailored properties. For instance, an ionic liquid matrix composed of CHCA and aniline demonstrated versatility in the analysis of a wide array of molecules, including amino acids, peptides, proteins, lipids, and synthetic polymers, often with improved signal-to-noise ratios compared to CHCA alone. researchgate.net

Further research has explored the rational design of cyanocinnamic acid-based ILMs to optimize analytical performance. The introduction of a chloro-substituent to create 4-chloro-α-cyanocinnamic acid (ClCCA) led to the development of ILMs with superior performance for proteomics applications. researchgate.netnih.gov An ILM developed from ClCCA showed improved sequence coverage for bovine serum albumin (BSA) digests at the femtomole level, performing comparably to the crystalline ClCCA matrix but with the added benefits of a liquid matrix, such as greater sample homogeneity. sigmaaldrich.comresearchgate.net These ClCCA-based liquid matrices also exhibit a high tolerance to common contaminants like ammonium (B1175870) bicarbonate. sigmaaldrich.com

The choice of the base is also a critical factor in the performance of the resulting ILM. Studies have investigated a variety of bases, including aliphatic amines, pyridine (B92270) derivatives, and other heterocyclic compounds like norharmane. sigmaaldrich.comnih.gov For example, a novel ILM was synthesized by combining CHCA with norharmane, a pyrido-indole compound, which showed outstanding performance for the analysis of low molecular weight carbohydrates. nih.gov

The general approach to synthesizing these ILMs involves dissolving the cyanocinnamic acid derivative in a suitable solvent, such as methanol (B129727) or an acetonitrile/water mixture, and then adding an equimolar amount of the selected organic base. sigmaaldrich.com The solution is mixed to allow for the acid-base reaction to complete, and the solvent is subsequently evaporated, yielding the ionic liquid matrix. sigmaaldrich.com

The research findings on CHCA and ClCCA-based ionic liquids underscore the potential of the cyanocinnamic acid scaffold in developing advanced matrices for MALDI-MS. The principles of modifying the phenyl ring substituents and varying the counter-ion (the organic base) to fine-tune the physicochemical properties of the ILM would be directly applicable to the development of novel matrices from this compound. Such derivatives would be expected to offer unique properties based on the electronic and steric effects of the benzyloxy group.

Table of Investigated Cyanocinnamic Acid-Based Ionic Liquid Matrices

| Acid Component (Chromophore) | Base Component | Key Findings | Reference |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Aniline | Versatile for various analytes with improved signal-to-noise ratio. researchgate.net | researchgate.net |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Norharmane | Excellent performance for low molecular weight carbohydrate analysis. nih.gov | nih.gov |

| 4-Chloro-α-cyanocinnamic acid (ClCCA) | Not specified in detail | Improved sequence coverage for protein digests and high tolerance to contaminants. sigmaaldrich.comresearchgate.net | sigmaaldrich.comresearchgate.net |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | 3-Acetylpyridine | Formed a stable solid ionic matrix suitable for pre-spotted MALDI plates. sigmaaldrich.com | sigmaaldrich.com |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Phenylenediamine | Created a solid ionic matrix with enhanced stability for peptide analysis. sigmaaldrich.com | sigmaaldrich.com |

Applications in Advanced Analytical Chemistry Methodologies

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications

The most prominent application of the α-cyanocinnamic acid family is as a matrix in MALDI-MS. In this technique, the matrix co-crystallizes with an analyte and absorbs laser energy, facilitating the soft ionization and transfer of the analyte into the gas phase for mass analysis.

α-Cyano-4-hydroxycinnamic acid (CHCA) is recognized as a "gold standard" matrix for the analysis of peptides and proteins, particularly those with molecular weights up to 20 kDa. researchgate.netbruker.comrutgers.edu Its ability to form homogenous crystals and efficiently transfer protons makes it highly effective for proteomic studies, such as peptide mass fingerprinting. rutgers.eduresearchgate.net While CHCA is the most common choice, other derivatives have been developed for specific applications. For instance, 2,5-dihydroxybenzoic acid (DHB) is often preferred for glycoproteins and glycans. rutgers.edumpg.de The choice of matrix is critical for analyzing glycoconjugates, as an improper matrix can lead to the loss of labile components like sialic acid. mpg.de Derivatives such as 4-chloro-α-cyanocinnamic acid (Cl-CCA) have shown promise in the analysis of labile sialylated N-glycopeptides and glycans. mpg.de

The study of cyanocinnamic acid derivatives has been instrumental in understanding the MALDI ionization mechanism. Research suggests that the process involves chemical ionization, where the protonated matrix acts as a chemical ionization reagent, transferring a proton to the analyte. pnas.orgnih.gov Key findings from systematic variations of the α-cyanocinnamic acid core indicate that a free carboxylic acid function is essential for good matrix performance, likely by interacting with the analyte. pnas.orgnih.gov Furthermore, derivatives that perform well tend to show abundant signals of the protonated matrix, underscoring the importance of gas-phase proton affinity in the ionization process. pnas.orgnih.gov The study of "cooler" matrices like 4-chloro-α-cyanocinnamic acid (Cl-CCA), which cause less fragmentation, further supports the chemical ionization model and helps in the analysis of labile molecules. nih.gov

The performance of a MALDI matrix is judged by its sensitivity, selectivity, and the resolution it provides. CHCA, while widely used, has a known bias towards arginine-containing peptides, which can suppress the signal from acidic peptides and limit protein sequence coverage. nih.govmdpi.com To address this, rationally designed derivatives have been synthesized and evaluated. For example, 4-chloro-α-cyanocinnamic acid (Cl-CCA) was developed to have a lower proton affinity, resulting in a more uniform response to peptides of different basicities. pnas.orgnih.gov

Comparative studies have demonstrated the superior performance of Cl-CCA over CHCA in several aspects.

These enhanced performance metrics translate to more comprehensive proteomic analyses and the ability to identify proteins from very small sample amounts. pnas.orgnih.gov

The development of reactive MALDI matrices from cyanocinnamic acids aims to improve performance by creating a more homogeneous sample preparation. Ionic liquid matrices (ILMs), synthesized by mixing an acidic matrix like CHCA or Cl-CCA with an organic base, are a key example. nih.govresearchgate.net These liquid matrices offer several advantages over their crystalline counterparts, including greater sample homogeneity, which leads to better shot-to-shot reproducibility. nih.gov ILMs and other liquid support matrices derived from Cl-CCA have shown improved sequence coverage for protein digests and a high tolerance for common contaminants like ammonium (B1175870) bicarbonate. nih.govresearchgate.net This rational design approach continues to push the boundaries of MALDI-MS sensitivity and applicability. pnas.orgmdpi.com

MALDI-MSI allows for the spatial mapping of molecules directly on tissue sections, and cyanocinnamic acid derivatives are crucial for this application, especially in proteomics. researchgate.net CHCA is considered the most widespread matrix for analyzing tryptic peptides in MALDI-MSI. researchgate.net However, it can produce matrix cluster ions in the lower mass range that interfere with peptide detection. researchgate.net Researchers are exploring new derivatives and methods to overcome these limitations. For instance, 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) has been identified as a novel matrix for negative ion mode imaging of various lipid classes, offering superior sensitivity and less background interference. nih.gov Additionally, pre-coating substrates with a mixture of CHCA and potassium salts has been shown to enhance the detection of lipids at high spatial resolutions. nih.gov

Chromatographic Applications in Research Settings

While the primary application of cyanocinnamic acids is in MALDI-MS, they and their derivatives also find use in other analytical areas, including chromatography. Cinnamic acid derivatives, in general, are analyzed and separated using chromatographic techniques, often coupled with mass spectrometry. Their synthesis and purification frequently involve methods like preparative thin-layer chromatography. nih.gov Furthermore, the inherent properties that make them good MALDI matrices, such as their UV absorbance, are also relevant for their detection in liquid chromatography. The development of methods to analyze complex mixtures often involves chromatographic separation prior to MALDI-MS analysis, highlighting the synergy between these two techniques.

Compound Names

Computational and Theoretical Investigations of 4 Benzyloxy Alpha Cyanocinnamic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can elucidate the fundamental properties of 4-Benzyloxy-alpha-cyanocinnamic acid, providing a basis for understanding its chemical behavior.

Detailed Research Findings:

A review of computational studies on cinnamic acid and its derivatives indicates that DFT methods, such as B3LYP with various basis sets, are commonly employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For the related compound, α-cyano-4-hydroxy-cinnamic acid (CHCA), computational studies have been used to investigate its structure and properties as a MALDI matrix. These calculations revealed that the carbonyl oxygen is the preferred site of protonation, a key step in the ionization process.

For this compound, DFT calculations would similarly identify the most stable geometric configuration and provide insights into its electronic characteristics. Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations of Matrix-Analyte Interactions and Desorption Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound's role as a MALDI matrix, MD simulations can model the complex interactions between the matrix and analyte molecules during the desorption and ionization process.

Detailed Research Findings:

MD simulations have been utilized to investigate the behavior of various MALDI matrices and their interactions with analytes. These simulations can model the aggregation of matrix and analyte molecules in the solid state and the subsequent dynamics upon laser irradiation. Key insights that can be gained from MD simulations of this compound include:

Matrix-Analyte Co-crystallization: Understanding how the matrix and analyte molecules arrange themselves in the crystal lattice is crucial for an effective MALDI process. MD simulations can predict the most favorable orientations and interactions.

Energy Transfer and Desorption: Simulations can model the transfer of energy from the laser to the matrix, leading to the explosive desorption of both matrix and analyte into the gas phase.

Proton Transfer Dynamics: A critical step in MALDI is the protonation of the analyte. MD simulations can track the movement of protons from the acidic matrix (like this compound) to the analyte molecule in the gas-phase plume.

While specific MD simulation studies on this compound are not found in the provided search results, the methodology has been successfully applied to other organic molecules to understand their dynamic behavior.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Detailed Research Findings:

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For vibrational spectra (Infrared and Raman), DFT calculations can predict the frequencies and intensities of the vibrational modes.

For this compound, these calculations would allow for:

Assignment of Vibrational Modes: Theoretical frequency calculations can help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular vibrations, such as the stretching of the C=O, C≡N, and C=C bonds.

Prediction of UV-Vis Spectra: TD-DFT can predict the electronic transitions responsible for the absorption of UV and visible light, which is directly related to the molecule's chromophores.

While detailed theoretical spectra for this compound are not available in the searched literature, predicted data for its mass spectrometry behavior is available. The predicted collision cross section (CCS) provides information about the molecule's shape in the gas phase.

Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 280.09682 | 170.1 |

| [M+Na]+ | 302.07876 | 178.4 |

| [M-H]- | 278.08226 | 173.9 |

| [M+NH4]+ | 297.12336 | 183.0 |

| [M+K]+ | 318.05270 | 172.4 |

| [M+H-H2O]+ | 262.08680 | 156.0 |

| [M+HCOO]- | 324.08774 | 187.4 |

| [M+CH3COO]- | 338.10339 | 207.0 |

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis is important for understanding its three-dimensional structure and how it influences its properties.

Detailed Research Findings:

The structure of this compound contains several key stereochemical features:

E/Z Isomerism: The presence of a carbon-carbon double bond in the cinnamic acid backbone allows for the existence of E and Z isomers. The PubChem database identifies the compound as the (E)-isomer, where the bulky substituents (the benzyloxy-phenyl group and the carboxylic acid group) are on opposite sides of the double bond. This is generally the more stable configuration due to reduced steric hindrance.

Rotational Isomers (Rotamers): Rotation around the single bonds, such as the C-O bond of the benzyloxy group and the C-C bond connecting the phenyl ring to the double bond, can lead to different conformers. Computational methods can be used to calculate the energy of these different conformers and determine the most stable arrangement.

While specific conformational analysis studies for this compound were not found, the principles of conformational analysis of substituted aromatic compounds and acyclic systems are well-established. The preferred conformation will be the one that minimizes steric strain and maximizes favorable electronic interactions.

Biological Activity Studies: Mechanistic and Molecular Target Oriented Research in Vitro and in Silico

Enzyme Inhibition Studies of the Cyanocinnamic Acid Scaffold

The cyanocinnamic acid framework is a key structural motif investigated for its ability to inhibit various enzymes, playing a crucial role in the search for new therapeutic agents.

α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia. nih.gov Cinnamic acid derivatives have emerged as potent inhibitors of this enzyme. nih.gov Studies on related compounds demonstrate that the inhibition mechanism is often of a mixed type. For instance, kinetic analysis of novel cinnamic acid magnolol (B1675913) derivatives revealed a reversible and mixed-type inhibition against both α-glucosidase and α-amylase. nih.gov This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

Similarly, studies on other natural extracts have also shown mixed inhibition patterns against α-glucosidase. nih.gov The Lineweaver-Burk plot is a common method used to determine the type of inhibition, where changes in Kₘ and Vₘₐₓ values in the presence of the inhibitor elucidate the mechanism. nih.gov For example, the inhibitor hypericin (B1674126) was identified as a reversible and competitive α-glucosidase inhibitor, indicating it binds to the active site of the enzyme, preventing the substrate from binding. nih.gov In silico docking studies further reveal that inhibitors can interact with key amino acid residues in the enzyme's active site, such as Asp203, Asp327, and Asp542, through hydrogen bonding and hydrophobic interactions, which alters the enzyme's structure and reduces its activity. nih.govnih.gov

Table 1: α-Glucosidase Inhibition Data for a Representative Cinnamic Acid Derivative (Compound 6j)

This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Standard | Standard IC₅₀ (µM) |

|---|---|---|---|---|---|

| Compound 6j | α-Glucosidase | 5.11 ± 1.46 | Mixed | Acarbose | 255.44 ± 1.89 |

| Compound 6j | α-Amylase | 4.27 ± 1.51 | Mixed | Acarbose | 80.33 ± 2.95 |

Data sourced from a study on novel cinnamic acid magnolol derivatives. nih.gov

Carboxylesterases (CEs) are enzymes involved in the hydrolysis of various ester-containing compounds, and their inhibition can significantly alter drug metabolism and efficacy. nih.gov While direct studies on 4-benzyloxy-alpha-cyanocinnamic acid are limited, the inhibition of CEs by various small molecules has been established. For example, the anti-diarrheal medicine loperamide (B1203769) is a competitive inhibitor of human intestinal carboxylesterase (hiCE), with a Kᵢ value of 1.5 µM. nih.gov Other classes of compounds, such as 1,2-diones like benzil, act as pan-CE inhibitors, affecting both hiCE and human carboxylesterase 1 (hCE1) with Kᵢ values in the nanomolar range. nih.gov The development of CE inhibitors could improve the therapeutic window of drugs that are inactivated by these enzymes or reduce the toxicity of agents activated by them. nih.gov

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that has become a significant target in cancer therapy. nih.govnih.gov Several inhibitors have been developed that compete with the FAD cofactor. nih.gov A strategy in designing LSD1 inhibitors involves creating molecules with structural similarity to FAD, which may compete for its binding site. nih.gov For instance, a series of 5-cyano-6-phenylpyrimidine derivatives were designed based on FAD similarity and showed potent LSD1 inhibition. nih.gov Docking analyses confirmed that these compounds fit well into the FAD-binding pocket of LSD1, acting as competitive inhibitors. nih.gov This approach highlights a viable strategy for targeting the cyanocinnamic acid scaffold towards LSD1, given its potential for structural modifications that could mimic parts of the FAD molecule. LSD1 inhibition has been shown to reduce cell proliferation and migration in cancer cell lines. nih.govfrontiersin.org

Table 2: LSD1 Inhibition by a Representative FAD-Competitive Inhibitor (Compound 14q)

This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (nmol/L) | Mechanism |

|---|---|---|---|

| Compound 14q | LSD1 | 183 | FAD Competitive |

Data sourced from a study on 5-cyano-6-phenylpyrimidine derivatives. nih.gov

Molecular Target Identification and Validation Strategies

Identifying the molecular targets of a bioactive compound is a crucial step in drug discovery. A common approach is chemical genetics, which uses small-molecule probes to perturb biological pathways in an unbiased manner, helping to pinpoint the most drug-sensitive targets. nih.gov For a compound like this compound, initial target discovery could involve phenotypic screens where the compound's effect on cell proliferation, differentiation, or migration is observed.

Once a phenotype is established, target deconvolution methods are employed. These can include:

Affinity-based approaches : The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.

Computational methods : Techniques like molecular docking simulate the binding of the compound to the known structures of various potential protein targets. mdpi.com This was used effectively for α-glucosidase inhibitors, where compounds were screened against a homology model of the enzyme. mdpi.com

Genetic approaches : Overexpression or knockdown of potential target genes can reveal whether these genetic modifications mimic or rescue the compound's effects. nih.gov

Target validation confirms that the compound's biological effect is mediated through the identified target. For enzyme inhibitors, this involves detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and potency (IC₅₀, Kᵢ). nih.gov In cellular models, validation can involve showing that the compound modulates the target's activity (e.g., increases histone methylation after LSD1 inhibition) and that this modulation correlates with the observed phenotypic changes, such as reduced cell migration. frontiersin.org

Elucidation of Mechanistic Pathways of Biological Effects in Cellular Models

Understanding how a compound exerts its effects at a cellular level is key to its development. The cyanocinnamic acid scaffold has been investigated for several biological activities, including antioxidant effects and modulation of cell migration.

Antioxidant Activity : Cinnamic acid and its derivatives, particularly those with phenolic hydroxyl groups, are recognized for their antioxidant properties. nih.govnih.gov Their mechanism of action primarily involves scavenging free radicals. nih.govresearchgate.net The antioxidant capacity is influenced by the number and position of hydroxyl groups on the phenolic ring. nih.gov The antiradical activity of cinnamic acid derivatives is determined by the cinnamoyl fragment, with substituents on the aromatic ring modulating this activity. researchgate.net These compounds can inhibit lipid peroxidation and protect cells from oxidative stress-induced damage. nih.govnih.gov

Cell Migration : Directed cell migration is a fundamental process involved in development, immune response, and disease progression like cancer. mdpi.comresearchgate.net It is a complex cycle involving cell protrusion, adhesion, and contraction. nih.gov The inhibition of specific molecular targets can disrupt this process. For example, the inhibition of LSD1 has been shown to suppress cell migration and invasion in cancer models. nih.gov The mechanism often involves the reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell motility. nih.gov Therefore, a compound like this compound, if shown to be an effective LSD1 inhibitor, would likely exert its anti-migratory effects through this pathway.

Structure-Activity Relationship (SAR) Studies of the this compound Scaffold for Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For the cyanocinnamic acid scaffold, several structural features have been identified as critical for its various biological activities.

For α-Glucosidase Inhibition : SAR studies on flavonoid derivatives, which share phenolic features with cinnamic acids, provide insights into key interactions. researchgate.net The presence and position of hydroxyl groups on the aromatic ring are often crucial for binding to the enzyme's active site. researchgate.net For cinnamic acid magnolol derivatives, the specific substitutions on the cinnamic acid portion and the magnolol core significantly influenced the inhibitory potency against α-glucosidase and α-amylase. nih.gov

For Antioxidant Activity : The antioxidant capacity of cinnamic acid derivatives is strongly linked to their structure. nih.gov The presence of a phenolic hydroxyl group is a key determinant. nih.govresearchgate.net Studies on hydroxycinnamic acid derivatives have shown that a para-hydroxyl group on the phenolic ring is a critical structural element for synergistic effects with other compounds in inducing cytotoxicity in cancer cells. nih.gov The α,β-unsaturated carbonyl system of the cinnamic acid backbone is also vital for activity. nih.gov

General SAR for the Cinnamic Acid Scaffold : Research on hydroxycinnamic acid derivatives has highlighted several critical structural elements for biological activity in acute myeloid leukemia cells:

A para-hydroxyl group on the phenolic ring. In this compound, this position is occupied by a benzyloxy group, which may serve as a pro-drug feature or modulate activity through steric and electronic effects.

The C7–C8 carbon-carbon double bond in the propenoic acid chain is essential. nih.gov

The nature of the carboxyl group (e.g., free acid vs. ester) can significantly impact activity, with methyl esters showing potent effects in some studies. nih.gov

The addition of the cyano group at the alpha position of this compound introduces a strong electron-withdrawing feature, which can significantly alter the electronic properties and reactivity of the α,β-unsaturated system, likely influencing its interaction with biological targets.

Influence of Substituent Effects on In Vitro Activity and Selectivity

The substitution pattern on the phenyl ring of alpha-cyanocinnamic acid derivatives significantly influences their inhibitory potency against the mitochondrial pyruvate (B1213749) carrier. While specific comparative studies focusing solely on the 4-benzyloxy substituent are not extensively detailed in the reviewed literature, broader structure-activity relationship (SAR) studies of related alpha-cyanocinnamate analogs provide valuable insights into the effects of various substituents.

A key determinant for the activity of hydroxycinnamic acid derivatives in certain biological contexts is the presence of a hydroxyl group at the para position of the phenolic ring. nih.govmdpi.com For instance, in studies on the synergistic effects of hydroxycinnamic acid derivatives with other compounds in acute myeloid leukemia cells, a para-hydroxyl group was found to be a critical structural element. nih.govmdpi.com This suggests that the electronic and hydrogen-bonding properties of the substituent at this position are crucial for molecular recognition and biological response.

In the context of MPC inhibition, the parent compound, alpha-cyanocinnamate, and its derivatives are known to interact with a thiol group on the pyruvate carrier. nih.govnih.gov The electronic nature of the substituents on the phenyl ring can modulate the reactivity of the alpha,beta-unsaturated system, which is believed to be involved in this interaction. While a direct comparison is not available, the replacement of the hydroxyl group in the well-known MPC inhibitor alpha-cyano-4-hydroxycinnamate with a benzyloxy group in this compound would alter the electronic and steric properties of the molecule. The bulky benzyloxy group may influence the binding affinity and selectivity towards the MPC.

Furthermore, studies on pyrazole-based alpha-cyanocinnamic acid derivatives have shown that substitutions on the phenyl ring at a corresponding position can significantly impact inhibitory activity. For example, an unsubstituted phenyl ring showed weaker activity compared to substituted counterparts in a series of pyrazoline-based MPC inhibitors. nih.gov This underscores the importance of the substituent's nature in optimizing the interaction with the target protein.

To illustrate the influence of substituents on the activity of alpha-cyanocinnamic acid derivatives as MPC inhibitors, the following table presents data from a study on pyrazole-based analogs.

| Compound | Aromatic Substituent (Ar) | EC50 (µM) for Inhibition of Mitochondrial Pyruvate Respiration |

| BE2652 | Phenyl | 0.796 |

| BE1985 | Substituted Phenyl | 0.638 |

This table is illustrative and based on data for pyrazole-based alpha-cyanocinnamic acid derivatives to demonstrate the principle of substituent effects. nih.gov EC50 is the half-maximal effective concentration.

Rational Design and Synthesis of Analogues for Enhanced Molecular Interaction

The rational design and synthesis of analogs of alpha-cyanocinnamic acid have been primarily driven by the goal of developing more potent and selective inhibitors of the mitochondrial pyruvate carrier. mdpi.comnih.gov The general strategy involves modifying the core structure of alpha-cyanocinnamic acid to improve its interaction with the binding site of the MPC.

One approach has been the synthesis of derivatives of the known MPC inhibitor UK-5099, which shares the cyano-cinnamate scaffold. nih.gov The design of these new compounds aims to explore the structure-activity relationship and enhance their ability to promote cellular lactate (B86563) production, an indicator of MPC inhibition. nih.gov For example, a series of cyano-cinnamate derivatives of UK-5099 were synthesized and tested for their in vitro activity. nih.gov

Another rational design strategy involves the synthesis of pyrazole-based MPC inhibitors. These compounds were designed with increased steric hindrance around the electron-deficient double bond to refine their structural properties and reduce their potential to act as non-specific Michael acceptors. nih.govresearchgate.net Molecular modeling has been employed to understand the interactions between these novel inhibitors and the MPC complex, guiding the design of compounds with improved affinity and specificity. nih.govresearchgate.net These studies have led to the identification of potent inhibitors with nanomolar IC50 values. mdpi.com

The synthesis of these analogs often involves the reaction of aromatic aldehydes with cyanoacetic acid or its esters. For instance, the reaction of 5-arylfurfurals with ethyl cyanoacetate (B8463686) in an alkaline aqueous medium has been reported to produce 3-substituted 2-cyanoacrylic acids in high yields.

The following table presents data for newly synthesized cyano-cinnamate derivatives and their effect on cellular lactate production, a functional measure of MPC inhibition.

| Compound | Modification | Lactate Production (µmol/106 cells) |

| UK-5099 | Reference Compound | 0.185 |

| Compound 4i | Derivative of UK-5099 | 0.322 |

This table showcases the enhanced activity of a rationally designed analog compared to the reference compound UK-5099. nih.gov

Future Directions and Research Perspectives

Emerging Applications in Chemical Biology and Material Science

Initially explored for its role in modulating cellular metabolism, 4-Benzyloxy-alpha-cyanocinnamic acid is finding new relevance in broader fields. In chemical biology, its function as an MPC inhibitor serves as a powerful tool to dissect the intricate metabolic networks that underpin various disease states. nih.govmdpi.com The inhibition of the MPC by cyanocinnamate derivatives has been shown to be a potential therapeutic strategy for conditions such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and certain cancers. researchgate.netumn.edu By blocking the transport of pyruvate (B1213749) into the mitochondria, these compounds force a metabolic rewiring, which can be exploited for therapeutic benefit. mdpi.com For instance, in the context of multiple myeloma, pharmacological inhibition of the MPC complex has been shown to enhance the efficacy of proteasome inhibitors. nih.gov

The exploration of cyanocinnamic acid derivatives extends to their potential in material science. The inherent chemical structure of these compounds, featuring a reactive cyano group and a carboxylic acid function on a conjugated backbone, makes them interesting building blocks for the synthesis of novel polymers and functional materials. The Knoevenagel condensation, a key reaction in their synthesis, is a versatile method for creating polyfunctionalized olefins that can be used to develop materials with specific optical or electronic properties. scielo.br

Advancements in Catalyst Systems for Efficient Synthesis

The synthesis of this compound and its derivatives predominantly relies on the Knoevenagel condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid. scielo.brrsc.org Historically, this reaction has often been carried out using catalysts like piperidine (B6355638) in pyridine (B92270), which raises environmental and safety concerns. rsc.org

Recent research has focused on developing more efficient and environmentally benign catalytic systems. These advancements include the use of:

Heterogeneous catalysts: Immobilized metal catalysts, such as copper and iron on silica, offer the advantages of easy separation and reusability, often allowing the reaction to proceed in greener solvents like water. scielo.br

Organocatalysts: The use of milder bases like triethylamine (B128534) (TEA) as a replacement for pyridine is being explored to create more eco-friendly processes. rsc.org

Catalyst-free and water-mediated processes: Studies have demonstrated the feasibility of conducting the Knoevenagel condensation in water at elevated temperatures without the need for a catalyst, aligning with the principles of green chemistry. rsc.orgresearchgate.net

These advancements are not only making the synthesis of these compounds more sustainable but are also enabling the creation of a wider diversity of derivatives with potentially novel properties.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

The biological effects of this compound and other MPC inhibitors are complex and extend beyond the simple blockade of pyruvate transport. To gain a holistic understanding of their mechanisms, researchers are increasingly turning to multi-omics approaches, integrating data from genomics, proteomics, and metabolomics.

Inhibition of the MPC triggers significant metabolic reprogramming. For example, studies have shown that MPC inhibition can lead to an increase in the catabolism of branched-chain amino acids (BCAAs). nih.gov This metabolic crosstalk between pyruvate and BCAA metabolism is a key finding that was elucidated through metabolic analysis. Furthermore, inhibition of the MPC is known to induce glutamine anaplerosis, where glutamine is used to replenish intermediates in the TCA cycle. nih.gov

By combining these metabolomic insights with proteomic data on changes in protein expression and post-translational modifications, a more complete picture of the cellular response to MPC inhibition can be constructed. This integrated approach is crucial for identifying not only the direct targets of these compounds but also the downstream signaling pathways and off-target effects. Such a comprehensive mechanistic understanding is essential for the development of more selective and effective therapeutic agents based on the cyanocinnamic acid scaffold. mdpi.com

| Research Finding | Investigated Compound(s) | Key Outcome | Reference |

| Inhibition of the mitochondrial pyruvate carrier (MPC) stimulates the catabolism of branched-chain amino acids (BCAAs). | Pharmacologic and genetic approaches to inhibit MPC | Revealed metabolic crosstalk between mitochondrial pyruvate and BCAA metabolism, suggesting a new therapeutic angle for metabolic diseases. | nih.gov |

| Pharmacological inhibition of the MPC complex enhances the efficacy of proteasome inhibitors in multiple myeloma. | Bortezomib (BTZ), Carfilzomib (CFZ), and MPC inhibitors | Targeting the MPC complex compromised the bioenergetic capacity of myeloma cells, leading to increased cytotoxicity of proteasome inhibitors. | nih.gov |

| Development of pyridine-free Knoevenagel condensation for the synthesis of cinnamic acids. | Aromatic aldehydes and malonic acid | Triethylamine (TEA) in toluene (B28343) was identified as an effective and less hazardous alternative to the traditional pyridine-based catalytic system. | rsc.org |

| Catalyst-free and water-mediated Knoevenagel condensation. | Various aldehydes and active methylene compounds | An environmentally friendly method for the synthesis of Knoevenagel adducts was developed, eliminating the need for a catalyst and using water as the solvent. | rsc.org |

| Identification of novel non-indole MPC inhibitors through homology modeling and virtual screening. | Novel non-indole compounds | Discovered new, potent MPC inhibitors with drug-like properties, providing a basis for future drug discovery efforts targeting the MPC. | mdpi.com |

Q & A

Q. What synthetic routes are recommended for 4-Benzyloxy-alpha-cyanocinnamic acid to achieve high purity for research applications?

- Methodological Answer: High-purity synthesis typically involves protecting the benzyloxy group during cinnamic acid derivatization. A common approach includes:

- Step 1: Benzyl protection of the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2: Cyanocinnamic acid formation via Knoevenagel condensation between the protected benzaldehyde derivative and cyanoacetic acid.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Monitor purity using HPLC (>95%) and confirm structural integrity via H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, cyano group absence of splitting) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer:

- H/C NMR: Focus on aromatic protons (δ 6.8–7.5 ppm for benzyloxy and cinnamate moieties) and the cyano group’s adjacent α-proton (δ ~8.3 ppm).

- FTIR: Confirm C≡N stretch (~2220 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹).

- UV-Vis: Monitor π→π* transitions (λₐₜ ~300 nm) to assess conjugation.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How does the substitution pattern on the cinnamic acid core influence MALDI-TOF matrix performance, and how can this be systematically evaluated?

- Methodological Answer: Substituents like benzyloxy groups alter matrix hydrophobicity and proton affinity, impacting analyte ionization. To evaluate:

- Parameter 1: Compare peptide recovery rates using this compound vs. derivatives (e.g., 4-Cl-CCA in ) by spiking known peptide concentrations.

- Parameter 2: Optimize laser energy (e.g., 30–50 μJ/pulse) to balance ion yield and fragmentation.

- Parameter 3: Test solvent systems (e.g., acetonitrile/water with 0.1% TFA) to improve co-crystallization with hydrophobic peptides.

Systematic studies should report signal-to-noise ratios and sequence coverage metrics .

Q. In proteomic analyses, how can this compound be optimized to enhance detection of low-abundance peptides with varying hydrophobicity?

- Methodological Answer:

- Approach 1: Adjust matrix-to-analyte ratio (1:1 to 10:1) to minimize suppression effects.

- Approach 2: Incorporate additives (e.g., 10 mM ammonium citrate) to stabilize ion formation.

- Approach 3: Pre-spot samples on conductive substrates (e.g., stainless steel) to enhance desorption.

Validate using standardized peptide mixtures (e.g., BSA digest) and compare with established matrices like CHCA .

Q. When conflicting data arise regarding ionization efficiency of this compound in different studies, what methodological factors should be re-examined?

- Methodological Answer: Resolve discrepancies by:

- Factor 1: Standardizing laser fluence (e.g., using a calibrated energy meter) to ensure consistent desorption.

- Factor 2: Controlling matrix crystallization (e.g., slow evaporation vs. fast drying) to reduce heterogeneity.

- Factor 3: Testing analyte compatibility (e.g., acidic vs. basic peptides) via pH-adjusted matrices.

Cross-reference with orthogonal techniques like ESI-MS to validate ion suppression/enhancement effects .

Methodological Considerations for Data Contradictions

Q. How can researchers address variability in reported biological activity (e.g., enzyme inhibition) of this compound derivatives?

- Methodological Answer:

- Step 1: Replicate assays under controlled conditions (e.g., fixed pH, temperature).

- Step 2: Perform structure-activity relationship (SAR) studies by synthesizing analogs with targeted modifications (e.g., replacing benzyloxy with methoxy).

- Step 3: Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.

Publish raw datasets (e.g., IC₅₀ values ± SEM) to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.